molecular formula C14H14FN5O B2368433 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea CAS No. 1798490-27-3

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea

Cat. No.: B2368433
CAS No.: 1798490-27-3
M. Wt: 287.298
InChI Key: ADPYYKBOHPKJBR-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea” is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push-pull dyes . The 1H-imidazo[1,2-b]pyrazole scaffold has attracted much attention due to its diverse and very useful bioactivities .


Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold, which this compound is based on, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Research

  • Antiproliferative Activity in Non-Small Cell Lung Cancer: A related compound, (imidazo[1,2-a]pyrazin-6-yl)ureas, demonstrated antiproliferative effects against a non-small cell lung cancer cell line, indicating potential utility in cancer treatment (Bazin et al., 2016).

Enzyme Inhibition Research

  • Inhibition of MAP Kinase p38α: Compounds structurally similar to 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea have been shown to inhibit p38α mitogen-activated protein kinase, a key player in inflammatory responses and cell differentiation (Getlik et al., 2012).

Synthesis and Characterization Research

  • Derivatives Synthesis and Biological Activity Study: The synthesis of related heterocyclic derivatives from imidazole, including potential antibacterial activities, has been explored, which can guide future applications of this compound in similar contexts (Saadi, 2018).

Antimicrobial Research

  • Antimicrobial Evaluations: Similar compounds have shown promising results in antimicrobial evaluations, suggesting potential applications in combating bacterial and fungal infections (Ladani et al., 2009).

Molecular Structure and Properties

  • Molecular Structure and Vibrational Properties: Studies on imidazo[1,2-a]pyridine derivatives have provided insights into the molecular structure and properties, crucial for understanding the behavior of similar compounds like this compound in various environments (Chen et al., 2021).

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold, which this compound is derived from, has attracted much attention due to its diverse and very useful bioactivities . Therefore, it is likely that future research will continue to explore the potential applications of this scaffold and its derivatives in various fields.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-4-12(11)18-14(21)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H2,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPYYKBOHPKJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C=CN3C2=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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